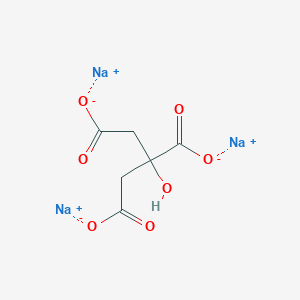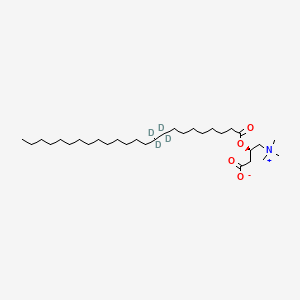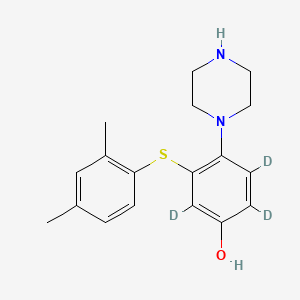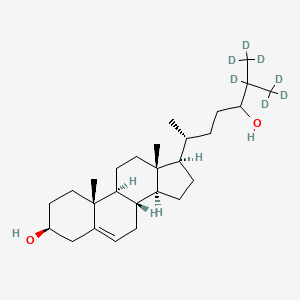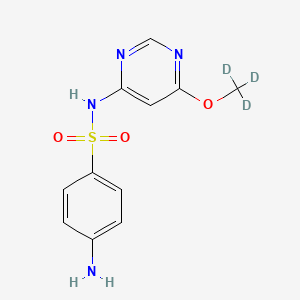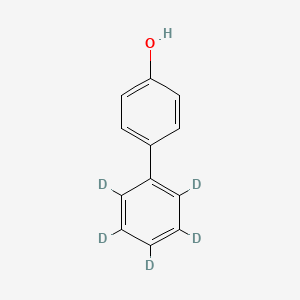
4-Hydroxy biphenyl-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy biphenyl-d5 is a deuterium-labeled derivative of [1,1’-Biphenyl]-4-ol. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula of this compound is C12H5D5O, and it has a molecular weight of 175.24 g/mol . Deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic profiles of drugs .
Métodos De Preparación
The synthesis of 4-Hydroxy biphenyl-d5 involves the incorporation of deuterium into the biphenyl structure. One common method is the deuteration of [1,1’-Biphenyl]-4-ol using deuterium oxide (D2O) in the presence of a catalyst. This process ensures the replacement of hydrogen atoms with deuterium .
Industrial production methods for deuterium-labeled compounds typically involve the use of deuterated solvents and reagents. For instance, the preparation of 4,4’-dihydroxybiphenyl can be achieved by decomposing 4,4’-di(2-hydroxy-2-propyl)biphenyl with hydrogen peroxide and an acid catalyst in acetonitrile as a solvent . This method minimizes the formation of byproducts and allows for easy purification of the intended product.
Análisis De Reacciones Químicas
4-Hydroxy biphenyl-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Some common reactions include:
Aplicaciones Científicas De Investigación
4-Hydroxy biphenyl-d5 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some notable applications include:
Pharmacokinetic Studies: Deuterium labeling is used to study the pharmacokinetics and metabolic profiles of drugs.
Organic Synthesis: Biphenyl derivatives are used as intermediates in the synthesis of various drugs, agricultural products, and fluorescent layers in organic light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of 4-Hydroxy biphenyl-d5 is primarily related to its role as a deuterium-labeled compound. Deuterium substitution can influence the pharmacokinetics and metabolic profiles of drugs by altering the rate of metabolic reactions. This can lead to changes in drug absorption, distribution, metabolism, and excretion .
Comparación Con Compuestos Similares
4-Hydroxy biphenyl-d5 can be compared to other deuterium-labeled biphenyl derivatives, such as 4’-hydroxy-[1,1’-biphenyl]-4-carbohydrazide. These compounds share similar structural features but differ in their specific applications and biological activities . For example, 4’-hydroxy-[1,1’-biphenyl]-4-carbohydrazide derivatives have been investigated for their potential as EGFR tyrosine kinase allosteric site inhibitors .
Propiedades
Fórmula molecular |
C12H10O |
|---|---|
Peso molecular |
175.24 g/mol |
Nombre IUPAC |
4-(2,3,4,5,6-pentadeuteriophenyl)phenol |
InChI |
InChI=1S/C12H10O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H/i1D,2D,3D,4D,5D |
Clave InChI |
YXVFYQXJAXKLAK-RALIUCGRSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=C(C=C2)O)[2H])[2H] |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


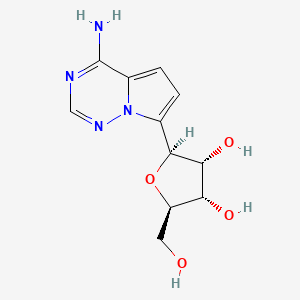
![2-[5,5-dimethyl-3-[(E)-2-[4-[[4-[(2-nitrophenyl)methoxy]phenyl]methoxycarbothioyloxy]phenyl]ethenyl]cyclohex-2-en-1-ylidene]propanedinitrile](/img/structure/B12398683.png)
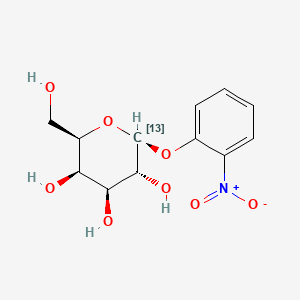
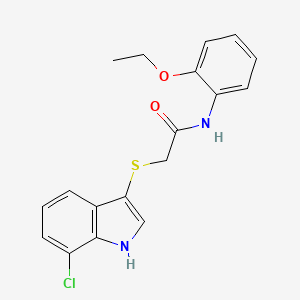
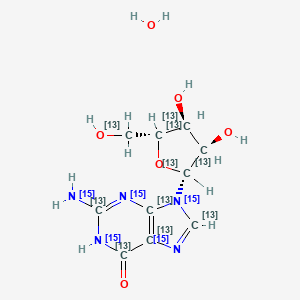
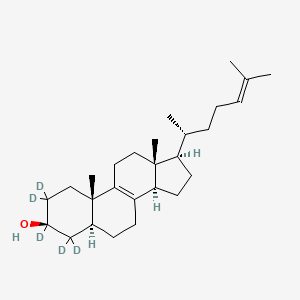
![2-amino-9-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12398718.png)
![tert-butyl 4-[2-[N-[(3-hydroxy-4-methoxyphenyl)methyl]-3,4,5-trimethoxyanilino]-2-oxoethyl]sulfanylcarbothioylpiperazine-1-carboxylate](/img/structure/B12398725.png)
![(6Z)-4-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-6-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]cyclohexa-2,4-dien-1-one;bromide](/img/structure/B12398729.png)
